molecular formula C12H16O8 B1242298 Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]- CAS No. 85559-61-1

Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-

Cat. No. B1242298
CAS RN: 85559-61-1
M. Wt: 288.25 g/mol
InChI Key: RRYYNIJTMYUJDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-, and related compounds involves multiple steps, including glycosylation, acetylation, and catalyzed reactions. For instance, the synthesis of related compounds involves bis-glycosylation of phenols followed by debenzylation and acetylation to produce targeted compounds such as 1-[3,5-bis-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-2,4,6-trihydroxyphenyl]ethanone (Kumazawa et al., 1997). Furthermore, the synthesis of diastereomeric epoxy(6-D-glucopyranosyl)ethanes as irreversible inhibitors for β-D-glucosidase showcases the complex chemical synthesis processes involved in modifying the glucopyranosyl moiety (Shul'man et al., 1974).

Molecular Structure Analysis

The molecular structure of Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-, is characterized by its glucopyranosyloxy and furanyl components. Crystallographic analysis of related compounds has identified structural details such as hydrogen bonding patterns and molecular packing, which are crucial for understanding the compound's chemical behavior and reactivity (Manzano et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-, includes its susceptibility to hydrolysis, oxidation, and other transformations typical for compounds with glycosyl and furanyl moieties. For example, studies have shown that specific glycosides undergo hydrolysis and rearrangement under certain conditions, leading to the formation of novel glucopyranosyl derivatives (Lee & Perlin, 1984).

Physical Properties Analysis

The physical properties of Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. Polymorphism, phase transitions, and thermal behavior are critical aspects of its physical characterization. Studies on related compounds have explored these properties through techniques like differential scanning calorimetry (DSC) and Raman spectroscopy (Suarez et al., 2017).

Scientific Research Applications

Antiviral Properties

One notable application of Ethanone, specifically 1-[5-tetradecyloxy-2-furanyl]-ethanone (RMI 15,731), is its antiviral activity against rhinoviruses. It functions by inhibiting intracellular virus synthesis and directly inactivating infectious rhinovirus particles, making it a potential candidate for clinical evaluation as an antirhinovirus compound (Ash et al., 1979).

Role in Honey Characterization

In a study characterizing artisanal honeys from Madrid, concentrations of 1-(2-furanyl)-ethanone, among other compounds, were identified as discriminant variables in differentiating honey samples according to their botanical source and geographical collection place. This compound was also related to the honeydew percentage in honey samples, highlighting its significance in the compositional analysis of honey (Soria et al., 2004).

Analytical Chemistry Applications

1-[5-(Tetradecyloxy)-2-furanyl]ethanone is studied in the field of analytical chemistry, particularly in oxidative voltammetry and liquid chromatography for detection in aqueous media. The compound is oxidizable at a carbon paste electrode in specific solutions, and its peak potentials and currents are useful for quantitative analyses, highlighting its role in analytical techniques (Housmyer et al., 1983).

Synthetic Chemistry Applications

Furthermore, Ethanone derivatives like 1-(3-hydroxy-2-furanyl)ethanone are used as precursors in the synthesis of N-alkyl-3-hydroxy-2-methyl-4(1H)-pyridinones from carbohydrate precursors, indicating its significance in synthetic organic chemistry for creating complex organic compounds (Fox & Taylor, 1999).

properties

IUPAC Name

1-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3/t7-,8-,9+,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYYNIJTMYUJDC-GPTQDWHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=CO1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242125
Record name 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85559-61-1
Record name 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85559-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-
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